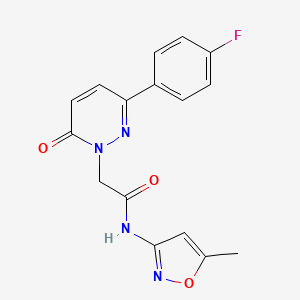

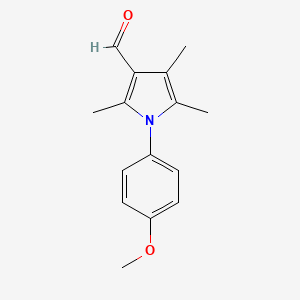

![molecular formula C16H16N4S B2927613 6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380095-45-2](/img/structure/B2927613.png)

6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a thieno[3,2-c]pyridine moiety, which is a bicyclic system consisting of a thiophene and pyridine ring fused together . This moiety is often found in biologically active compounds and is of interest in medicinal chemistry .

Molecular Structure Analysis

The compound likely adopts a conformation that minimizes steric hindrance and maximizes π-conjugation. The lone pair on the nitrogen atom of the pyridine ring might be involved in resonance with the aromatic system .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene and pyridine rings, as well as the azetidine ring. The nitrile group could act as an electrophile in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile group could increase its polarity, while the aromatic rings could contribute to its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Thieno[2,3-b]pyridines and related derivatives have been synthesized through reactions involving various reagents, including 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, and 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile. These syntheses are characterized by elemental analysis, spectral data, and chemical transportation (Abdelriheem et al., 2015).

Similarly, the synthesis of pyridine-3-carbonitrile derivatives and their reactions with halogen-containing reagents to form thieno[2,3-b]pyridine derivatives have been explored. These compounds' structures were elucidated through IR, 1H NMR, mass spectra, and elemental analyses (Abdel-fattah et al., 2008).

Antimicrobial and Anticancer Activities

Studies on pyridine-3-carbonitrile derivatives have shown potential in antimicrobial and anticancer applications. For instance, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and its derivatives has demonstrated antibacterial and antitumor activities (Elewa et al., 2021).

Other research includes the synthesis of novel pyridine and fused pyridine derivatives for in silico molecular docking screenings towards specific proteins, showing moderate to good binding energies and antimicrobial, as well as antioxidant activity (Flefel et al., 2018).

Structural Characterization and Pharmaceutical Evaluation

The synthesis of compounds like 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid and their derivatives, as well as their evaluation for antianaphylactic activity, emphasizes the role of these compounds in developing pharmaceutical agents (Wagner et al., 1993).

Another aspect is the synthesis of substituted pyridones and fused pyridones like thieno[3,4-c]pyridone, evaluated for antifibrotic activity, indicating potential therapeutic applications (Ismail & Noaman, 2005).

Enzyme Inhibition and Anticancer Properties

- Derivatives of this compound have been explored for their potential as CDK2 inhibitors. The compounds synthesized from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile showed promising activity against human cancer cell lines and were evaluated for their CDK2 enzyme inhibitory potential (Abdel-Rahman et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound is Deoxyhypusine synthase (DHPS) . DHPS is a key enzyme responsible for the hypusine modification and activation of the eukaryotic translation initiation factor 5A (eIF5A) . This process is crucial in regulating protein translation processes associated with tumor proliferation .

Mode of Action

The compound interacts with its target, DHPS, in a distinct allosteric binding mode . This interaction results in the inhibition of DHPS, thereby affecting the hypusine modification and activation of eIF5A .

Biochemical Pathways

The inhibition of DHPS disrupts the hypusine modification and activation of eIF5A . This disruption affects the protein translation processes, particularly those associated with tumor proliferation

Pharmacokinetics

The compound’s storage conditions suggest that it should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that it may be sensitive to oxygen and temperature changes.

Result of Action

The primary result of the compound’s action is the inhibition of DHPS . This inhibition disrupts the hypusine modification and activation of eIF5A , affecting the protein translation processes associated with tumor proliferation .

Action Environment

Environmental factors such as oxygen levels and temperature can influence the compound’s action, efficacy, and stability . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature changes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c17-8-13-2-1-3-16(18-13)20-10-14(11-20)19-6-4-15-12(9-19)5-7-21-15/h1-3,5,7,14H,4,6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOOMURLRARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C3CN(C3)C4=CC=CC(=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2927534.png)

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2927536.png)

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)

![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)